molecular formula C9H12NO5PS B1672510 Fenitrothion CAS No. 122-14-5

Fenitrothion

Cat. No.: B1672510
CAS No.: 122-14-5
M. Wt: 277.24 g/mol
InChI Key: ZNOLGFHPUIJIMJ-UHFFFAOYSA-N
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Description

Fenitrothion, known by its IUPAC name O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate, is a broad-spectrum, non-systemic organophosphorus insecticide. It was first introduced in 1959 and is widely used in agriculture to control a variety of pests . This compound is known for its effectiveness and relatively low cost, making it a popular choice for pest control worldwide .

Mechanism of Action

Target of Action

Fenitrothion is an organophosphate insecticide . Its primary target is the cholinesterase enzyme in the nervous system of animals . This enzyme plays a crucial role in nerve function, and its inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves .

Mode of Action

This compound acts by inhibiting the cholinesterase enzyme, disrupting the normal functioning of the nervous system . It is a contact and stomach poison, meaning it can affect pests through direct contact or ingestion . Once inside the organism, this compound is metabolized to form more potent inhibitors of cholinesterase .

Biochemical Pathways

This compound is metabolized by mono-oxygenases in animals, insects, and plants, forming derivatives containing the P=O group, which are more potent inhibitors of cholinesterase than the original thiophosphate . The major excretion product is 3-methyl-4-nitrophenol .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion . After administration, this compound is rapidly absorbed and distributed in the body, where it is metabolized to form more potent inhibitors of cholinesterase . The major excretion product is 3-methyl-4-nitrophenol .

Result of Action

The inhibition of cholinesterase by this compound leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of the nerves . This results in various symptoms, including paralysis and convulsions . At sublethal doses, this compound can affect the motor movement of marsupials and reduce the energy of birds .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is stable in water only in the absence of sunlight or microbial contamination . In the presence of ultraviolet radiation or sunlight, the half-life of this compound in water is less than 24 hours . The presence of microflora may also accelerate its degradation . This compound enters the air through volatilization from contaminated surfaces and may drift beyond the intended target area during spraying .

Future Directions

There is ongoing research into developing more efficient methods for the detection and extraction of Fenitrothion. For example, a recent study reported the first aptamer sensor with a G4-quadruplex-like structure to detect this compound . These aptamers have the potential to be further developed into analytical tools for real-time detection of this compound from a wide range of samples .

Biochemical Analysis

Biochemical Properties

Fenitrothion interacts with various enzymes and proteins, primarily functioning as an acetylcholinesterase inhibitor . This interaction disrupts the normal biochemical reactions in the nervous system of insects, leading to their paralysis and eventual death .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. For instance, it has been found to affect the motor movement of marsupials and reduce the energy of birds at acute dose levels . In chronic (low) dose tests, it has been found to depress the growth of algae .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism by mixed-function oxidases to the highly reactive fenitrooxon by oxidative desulfuration . This oxon is then further metabolized by demethylation and hydrolysis to 3-methyl-4-nitrophenol and dimethylphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that levels of this compound residues in fruits, vegetables, and cereal grains may range from 0.001 to 9.5 mg/kg immediately after treatment, but decline rapidly with a half-life of 1–2 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, the median lethal dose (LD50) for rats is 500 mg/kg, while for female mice, it is 1416 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. After oral administration, it is rapidly and extensively absorbed from the mammalian intestinal tract and eliminated, predominantly in the urine and faeces . The major metabolic pathway involves the conversion of this compound to fenitrooxon, which is more acutely toxic .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After oral administration, it is rapidly and extensively absorbed from the mammalian intestinal tract . It is mainly distributed to the liver, blood, and carcass .

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely to be localized in areas where this enzyme is present, such as nerve synapses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenitrothion is synthesized through the reaction of 3-methyl-4-nitrophenol with dimethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that ensures high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products. The final product is then purified through distillation and crystallization processes .

Properties

IUPAC Name

dimethoxy-(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C9H12NO5PS/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3
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InChI Key

ZNOLGFHPUIJIMJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-]
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Molecular Formula

C9H12NO5PS
Record name FENITROTHION
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DSSTOX Substance ID

DTXSID4032613
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Molecular Weight

277.24 g/mol
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Physical Description

Fenitrothion is a brownish-yellow oil. Used as a selective acaricide and a contact and stomach insecticide against chewing and sucking insects on rice, orchard fruits, vegetables, cereals, cotton and forest. Also used against flies, mosquitoes, and cockroaches. (EPA, 1998), Yellow liquid; [Merck Index] Brown to yellow liquid; mp = 0.3 deg C; [ICSC] Yellow or yellowish-brown liquid; mp = 3.4 deg C; [HSDB] Brown-yellow liquid; mp = 3.4 deg C; [MSDSonline], Liquid, BROWN-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

244 °F at 0.05 mmHg (EPA, 1998), BP: 118 °C at 0.05 mm Hg
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Flash Point

> 100.00 °C (> 212.00 °F), 157 °C
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Solubility

In water, 38.0 mg/L at 25 °C, Readily soluble in alcohols, esters, ketones, aromatic hydrocarbons and chlorinated hydrocarbons. In hexane 24 g/L, isopropanol 138 g/L (20 °C), Readily soluble in dichloromethane, 2-propanol, toluene, hardly sol in n-hexane., Low solubility in aliphatic hydrocarbons; soluble in most organic solvents, 0.038 mg/mL at 25 °C, Solubility in water at 20 °C: none
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Density

1.32 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.3227 g/cu cm at 25 °C, Relative density (water = 1): 1.3
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Vapor Pressure

6e-06 mmHg at 68 °F (EPA, 1998), 0.000054 [mmHg], 5.40X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.018
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Mechanism of Action

Cholinesterase inhibitor., Fenitrothion is not a strong inhibitor of AChE in vitro, but is much more so in vivo. The compound converted in the animal body to the active esterase inhibitor, fenitrooxon (O,O-dimethyl O-(3-methyl-4-nitrophenyl)phosphate), by the action of microsomal mixed function monooxygenase in liver and other tissues., ... /Authors/ concluded that dealkylation was an important factor among the many that contribute to the lower mammalian toxicity of fenitrothion compared with that of methylparathion. For example, the cholinesterase inhibition of fenitrooxon is less, the activation by conversion of P=S to P=O, slower, the translocation of fenitrothion more rapid, and the detoxification rate of fenitrothion, higher. Comparison of metabolites, at equitoxic doses in white mice (i.e., 17 mg methylparathion/kg and 850 mg fenitrothion/kg) showed that demethylation is the major detoxification path for fenitrothion at high doses (200-850 mg/kg), but not for methylparathion. However, inherently, demethylation of both compounds proceeds in a similar way and both fenitrothion and methylparathion are metabolized at a similar rate in vivo. ... /It was/ concluded that the relatively poorer penetration of fenitrooxon into the brain explained the selectively lower toxicity of fenitrothion rather than the dealkylation detoxification mechanism.
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Impurities

Technical grade fenitrothion contains the S-methyl tautomer, which is formed from fenitrothion in varying amounts in presence of heat. This compound, which is much more toxic than the O-methyl compound, occurs in fenitrothion in concentrations ranging from 0.4 to 4%., The analysis of technical organophosphorus insecticides by (31)Phosphorous nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/
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Color/Form

Yellow-brown liquid, Yellow oily liquid

CAS No.

122-14-5
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Melting Point

0.3 °C, 3.4 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.